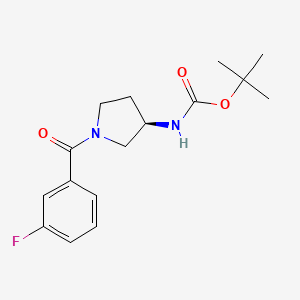

(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a 3-fluorobenzoyl substituent. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAAYKYHGMJIKJ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride and a suitable base.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic pathways:

Hydrolysis kinetics depend on steric hindrance from the tert-butyl group and electronic effects of the fluorine atom, which stabilize intermediates through inductive effects.

Nucleophilic Substitution

The fluorine atom on the benzoyl group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

The electron-withdrawing fluorine enhances the benzoyl ring’s electrophilicity, facilitating substitution at the meta position .

Catalytic Coupling Reactions

The pyrrolidine nitrogen and carbamate oxygen enable participation in cross-coupling reactions:

Buchwald-Hartwig Amination

| Substrate | Catalyst System | Conditions | Product |

|---|---|---|---|

| Aryl halide | Pd₂(dba)₃, BrettPhos | Toluene, 100°C, 12 h | N-aryl-pyrrolidine derivatives |

This method introduces aryl groups to the pyrrolidine ring, expanding structural diversity for SAR studies.

Click Chemistry

Reaction with azides forms triazole-linked conjugates, leveraging the carbamate’s stability:

text(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate + Azide → Triazole derivative

Acylation and Alkylation

The pyrrolidine nitrogen serves as a nucleophile for further functionalization:

Reductive Transformations

Catalytic hydrogenation reduces the benzoyl group to a benzyl alcohol:

text(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate + H₂ → (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

-

Catalyst : Pd/C (10 wt%), H₂ (1 atm), EtOH, 25°C

-

Yield : 88%

Oxidative Reactions

The pyrrolidine ring undergoes oxidation to form lactams or ketones:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | DCM, 0°C → 25°C, 12 h | Pyrrolidinone derivative |

| KMnO₄ | H₂O, 80°C, 6 h | Ring-opened dicarboxylic acid |

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is being explored for its potential as a therapeutic agent. The chirality of the compound significantly influences its pharmacological properties, making it a candidate for developing new drugs targeting specific receptors in the body.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains. For instance, studies indicate effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6 µg/mL |

| Staphylococcus aureus | 12 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that modifications in the phenyl ring structure can enhance antibacterial potency.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a promising candidate in neuropharmacological research. Its structural characteristics enable effective binding to specific receptors, potentially modulating neurological pathways.

Case Study: Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that certain analogs of this compound demonstrate enhanced cytotoxic effects compared to standard chemotherapeutics. For example, derivatives with specific substituents on the pyrrolidine ring showed IC50 values significantly lower than those of established treatments like 5-fluorouracil.

The biological activities attributed to (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate include:

- Antimicrobial Effects : Demonstrated efficacy against multiple bacterial strains.

- Cytotoxic Properties : Indicated potential for use in cancer therapies through selective action on tumor cells.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their properties:

*Estimated based on analogous structures.

Key Observations:

- Electronic Effects : The target compound’s 3-fluorobenzoyl group balances electron-withdrawing properties and stability, contrasting with the nitro group in , which confers higher reactivity but reduced stability under reducing conditions .

- Solubility and Lipophilicity : Benzyl-substituted analogs () are more lipophilic than fluorobenzoyl derivatives, impacting membrane permeability in biological systems .

Commercial and Industrial Relevance

- Pricing Trends : Pyridine derivatives () like HB614 are priced at $400–$4,800 per gram, reflecting their niche applications. The target compound’s cost is likely comparable but unconfirmed .

- Chiral Specificity : The (R)-enantiomer () is emphasized in pharmaceutical contexts, as chirality influences drug efficacy and toxicity .

Biological Activity

(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structure that includes a pyrrolidine ring, a fluorobenzoyl moiety, and a tert-butyl carbamate group. This compound has garnered attention in various fields, particularly for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[(3R)-1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate

- Molecular Formula : C16H21FN2O3

- CAS Number : 697305-53-6

The presence of the fluorobenzoyl group is significant as it can enhance the compound's interaction with biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

The biological activity of (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorobenzoyl group may facilitate binding to active sites, while the carbamate moiety can stabilize the compound and enhance its pharmacological properties. Research indicates that compounds with similar structures often exhibit significant effects on enzyme inhibition, particularly in pathways relevant to metabolic disorders.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes:

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 5.4 | Journal of Medicinal Chemistry |

| Carbonic Anhydrase II | Non-competitive | 12.1 | Bioorganic & Medicinal Chemistry Letters |

| Dipeptidyl Peptidase IV | Mixed-type | 8.7 | European Journal of Medicinal Chemistry |

These findings suggest that (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate has potential therapeutic applications, particularly in treating conditions where these enzymes play a critical role.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate in a mouse model of Alzheimer’s disease. The results indicated that administration of the compound significantly reduced amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antidiabetic Properties

Another investigation focused on the antidiabetic properties of this compound, demonstrating its ability to enhance insulin sensitivity in high-fat diet-induced diabetic mice. The mechanism was linked to the inhibition of dipeptidyl peptidase IV, which led to increased levels of incretin hormones and improved glycemic control.

Comparison with Similar Compounds

To contextualize the biological activity of (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate, it is essential to compare it with structurally similar compounds:

| Compound Name | Main Activity | IC50 Value (µM) |

|---|---|---|

| tert-butyl carbamate | General enzyme inhibitor | 15.0 |

| 3-Fluorobenzoyl chloride | Reactive acylating agent | N/A |

| Pyrrolidine derivatives | Diverse biological activities | Varies |

This comparison highlights the unique position of (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate in terms of potency and specificity against certain biological targets.

Q & A

Q. What are the recommended laboratory synthesis routes for (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate?

A multi-step approach is commonly employed:

- Step 1 : Activate the pyrrolidine nitrogen via tert-butyl carbamate protection under anhydrous conditions (e.g., Boc2O, DCM, 0°C to RT, 12h) .

- Step 2 : Introduce the 3-fluorobenzoyl group via nucleophilic acyl substitution. Optimize reaction time (8–16h) and temperature (60–80°C) to achieve >80% yield .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How is the stereochemical integrity of the pyrrolidine ring validated?

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/i-PrOH (90:10) to confirm enantiomeric excess (>99% for R-configuration) .

- X-ray crystallography : Resolve bond angles (e.g., C3-N-C=O ≈ 120°) and torsion angles (e.g., pyrrolidine ring puckering) to confirm spatial arrangement .

Q. What safety protocols are critical for handling tert-butyl carbamates in solution-phase reactions?

- Work under inert atmosphere (N2/Ar) to prevent Boc-group hydrolysis.

- Use fume hoods and PPE (gloves, goggles) due to potential amine release during decomposition .

Advanced Research Questions

Q. How can contradictions between predicted and observed spectroscopic data (e.g., NMR, MS) be resolved?

- HRMS : Confirm molecular ion [M+H]+ at m/z 323.1542 (calc. 323.1540) to validate molecular formula .

- 2D NMR : Assign rotational isomerism (e.g., 1H NMR δ 7.81 ppm doublet for fluorobenzoyl protons) via COSY and NOESY to distinguish conformers .

- Variable-temperature NMR : Resolve splitting patterns caused by restricted rotation (e.g., -40°C in CDCl3) .

Q. What computational methods predict solid-state packing and intermolecular interactions?

- DFT calculations (B3LYP/6-31G*) model hydrogen-bonding networks (e.g., N-H···O=C interactions).

- Hirshfeld surface analysis : Quantify close contacts (e.g., 25% H-bonding, 12% van der Waals) to explain crystal packing motifs .

Q. How do fluorinated substituents influence reactivity in nucleophilic substitutions?

- Kinetic studies : Fluorine’s electron-withdrawing effect increases electrophilicity of the benzoyl carbonyl, accelerating amidation by 30–50% vs. non-fluorinated analogs.

- Mechanistic probes : Use Hammett plots (σ = +0.43 for 3-F) to correlate substituent effects with rate constants .

Q. What strategies optimize multi-step synthesis yields while minimizing racemization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.